Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate
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Overview
Description
Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate is a complex organic compound characterized by its unique structure, which includes an epoxy group, a ketone group, and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of tetradeuterated leukotriene A4 methyl ester as a precursor
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of gas chromatography-mass spectrometry (GC-MS) coupling for efficient and reproducible preparation . The yields can vary depending on the stability and chemical structure of the precursors used.
Chemical Reactions Analysis
Types of Reactions
Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
Scientific Research Applications
Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate involves its interaction with specific molecular targets and pathways. The compound can act as a signaling molecule, influencing various biological processes. Its effects are mediated through binding to receptors and enzymes, leading to changes in cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid: A leukotriene compound with similar structural features.
Leukotriene A5 methyl ester: Another compound with an epoxy group and multiple double bonds.
Uniqueness
Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties
Properties
CAS No. |
73958-00-6 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 4-[(2S,3S)-3-[(1E,3E)-5-oxopenta-1,3-dienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C12H16O4/c1-15-12(14)8-5-7-11-10(16-11)6-3-2-4-9-13/h2-4,6,9-11H,5,7-8H2,1H3/b4-2+,6-3+/t10-,11-/m0/s1 |
InChI Key |
VNDZNEGDVPXXAI-YVPVWAGGSA-N |
Isomeric SMILES |
COC(=O)CCC[C@H]1[C@@H](O1)/C=C/C=C/C=O |
Canonical SMILES |
COC(=O)CCCC1C(O1)C=CC=CC=O |
Origin of Product |
United States |
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